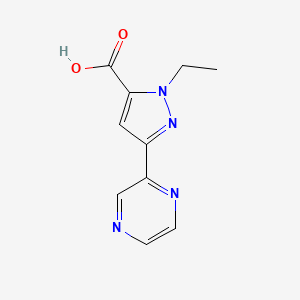

1-Ethyl-3-(Pyrazin-2-yl)-1H-pyrazol-5-carbonsäure

Übersicht

Beschreibung

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Diese Verbindung hat vielversprechende Ergebnisse im Bereich der antiviralen Forschung gezeigt. Indol-Derivate, die eine ähnliche heterocyclische Struktur aufweisen, haben sich als signifikant antiviral wirksam erwiesen. Zum Beispiel haben bestimmte Indol-Derivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Analog dazu könnte der Pyrazol-Rest in 1-Ethyl-3-(Pyrazin-2-yl)-1H-pyrazol-5-carbonsäure auf seine potenziellen antiviralen Eigenschaften untersucht werden, was möglicherweise einen neuen Weg für die Behandlung von Virusinfektionen eröffnet.

Anwendungsgebiete bei Entzündungen

Das entzündungshemmende Potenzial von Indol-Derivaten ist gut dokumentiert, wobei verschiedene Verbindungen diese Aktivität aufweisen . Die strukturelle Ähnlichkeit von this compound zu diesen bioaktiven Molekülen deutet darauf hin, dass sie auch als Leitverbindung bei der Entwicklung neuer entzündungshemmender Mittel dienen könnte.

Krebsforschung

Indol-Derivate wurden mit krebshemmenden Eigenschaften in Verbindung gebracht, die verschiedene an der Entstehung von Krebs beteiligte Pfade angreifen . Der Pyrazolring in this compound könnte modifiziert werden, um seine Wechselwirkung mit Krebszielen zu verstärken, was möglicherweise zu neuartigen Krebstherapien führt.

Antimikrobielle Eigenschaften

Die antimikrobielle Aktivität von Indol-Derivaten erstreckt sich auf die Bekämpfung von Bakterien und Pilzen . Angesichts der strukturellen Merkmale von this compound könnte es auf seine Wirksamkeit gegen eine Reihe von mikrobiellen Krankheitserregern untersucht werden, was zur Bekämpfung von Antibiotikaresistenz beitragen würde.

Antituberkulose-Mittel

Pyrazinamid ist ein Eckpfeilermedikament in der Tuberkulosetherapie. Derivate von Pyrazin, wie z. B. This compound, könnten synthetisiert und auf ihre antituberkulose Aktivität untersucht werden, was möglicherweise neue Behandlungsmöglichkeiten für diese globale Gesundheitsherausforderung bietet .

Enzymhemmung

Verbindungen, die den Pyrrolidinring enthalten, wurden als wirksame Enzymhemmer beschrieben . Obwohl this compound diesen Ring nicht enthält, könnte sein Pyrazol-Gegenstück auf ähnliche enzymhemmende Aktivitäten untersucht werden, die in der Arzneimittelforschung für verschiedene Krankheiten von entscheidender Bedeutung sind.

Neuroprotektive Effekte

Indol-Derivate haben neuroprotektive Effekte gezeigt, die bei der Behandlung neurodegenerativer Erkrankungen von entscheidender Bedeutung sind . Das Pyrazol-Analogon this compound könnte auf sein Potenzial untersucht werden, neuronale Zellen zu schützen und so zur Entwicklung neuroprotektiver Medikamente beizutragen.

Antidiabetische Aktivität

Das Vorhandensein von Indol-Derivaten in Antidiabetika unterstreicht ihre Bedeutung bei der Behandlung von Diabetes . Das strukturelle Gerüst von this compound könnte optimiert werden, um seine Wechselwirkung mit biologischen Zielen zu verstärken, die an Diabetes beteiligt sind, und so zur Entwicklung neuer Antidiabetika beitragen.

Biologische Aktivität

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.

Chemical Structure and Properties

The molecular formula of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is C10H10N4O2, with a molecular weight of 218.22 g/mol. The compound features a pyrazole ring substituted with an ethyl group at the first position and a pyrazinyl group at the third position, along with a carboxylic acid group at the fifth position. This unique structure contributes to its biological activity.

Biological Activities

Research has demonstrated that 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid exhibits several biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A comparative study indicated that compounds similar to this pyrazole derivative possess significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines.

Table 1: Cytotoxicity Data of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | MCF7 | 12.50 |

| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | A549 | 26.00 |

| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | HepG2 | 17.82 |

These results suggest that this compound may act by inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in inflammatory responses. The mechanism may involve the suppression of NF-kB signaling pathways, leading to reduced inflammation in animal models.

The precise mechanism of action for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is still under investigation. However, it is believed to interact with various molecular targets, including:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation: It might modulate receptor activity related to inflammatory processes.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including the target compound, which were tested for their biological activities. The study found that modifications to the pyrazole structure significantly influenced their anticancer potency and selectivity against different cancer cell lines.

Eigenschaften

IUPAC Name |

2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-14-9(10(15)16)5-7(13-14)8-6-11-3-4-12-8/h3-6H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPMFXNVBZQSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.